
9-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a purine derivative with methoxyphenyl groups attached. Purines are biologically significant molecules found in DNA, RNA, and many other biological molecules . Methoxyphenyl groups are common in organic chemistry and often contribute to the properties of the compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the purine ring and the methoxyphenyl groups. Detailed structural analysis would require more specific information or experimental data .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information, it’s hard to predict the exact properties of this compound .Wissenschaftliche Forschungsanwendungen
Electrochromic Properties
Aromatic polyamides containing pendant dimethoxy-substituted triphenylamine (TPA) units demonstrate notable electrochromic properties. These polymers, synthesized from dicarboxylic acid monomers and aromatic diamines, exhibit amorphous nature, good solubility in organic solvents, and excellent thermal stability. They show strong UV-visible absorption and photoluminescence, with their electrochromic performance characterized by reversible oxidation redox couples, highlighting potential applications in electrochromic devices and materials (Chang & Liou, 2008).
Synthesis of Novel Heterocyclic Compounds
Research into novel heterocyclic compounds derived from visnagenone and khellinone has led to the synthesis of various derivatives, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These compounds have been evaluated for their anti-inflammatory and analgesic properties, with some showing significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects. This area of research explores the potential therapeutic applications of these novel compounds in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Enhancement of Redox Stability
Incorporation of (carbazol-9-yl)triphenylamine units into aromatic polyamides has been shown to enhance redox stability and electrochromic performance. These polyamides, synthesized from newly developed diamine monomers and aromatic dicarboxylic acids, exhibit good solubility, high thermal stability, and well-defined reversible redox couples, leading to significant color changes upon oxidation. This research underscores the potential of these materials in developing advanced electrochromic devices with enhanced performance and stability (Wang & Hsiao, 2014).
Synthesis and Evaluation of Novel Nucleosides
The synthesis of novel purine nucleosides and their evaluation as inhibitors of adenosine deaminase represent another area of scientific inquiry. These studies involve the modification of purine structures and the assessment of their biological activity, contributing to the understanding of purine biochemistry and the development of potential therapeutic agents (Shah, Schaeffer, & Murray, 1965).
Synthesis of Aromatic Polyamides with Cardo Groups
The synthesis of aromatic polyamides with polyalicyclic cardo groups from novel monomers demonstrates advancements in polymer chemistry. These polyamides show excellent solubility, high thermal stability, and the ability to form transparent, flexible films. The incorporation of cardo groups into polyamide backbones offers new possibilities for the design and development of high-performance polymers with unique properties (Hsiao, Yang, & Lin, 1999).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O5/c1-29-13-7-4-11(5-8-13)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)12-6-9-14(30-2)15(10-12)31-3/h4-10H,1-3H3,(H2,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKTXURMSWUEGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)OC)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

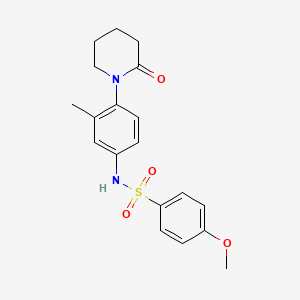
![2-[[6-Amino-2-(2-methoxyethylamino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B2991746.png)
![2-Ethyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2991748.png)
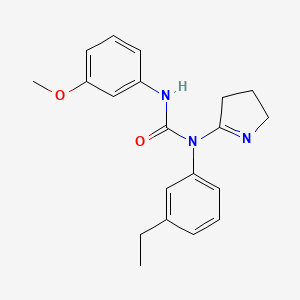
![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N,N-dimethylacetamide](/img/structure/B2991752.png)
![N-(2-ethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2991756.png)
![4-[(E)-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2991758.png)
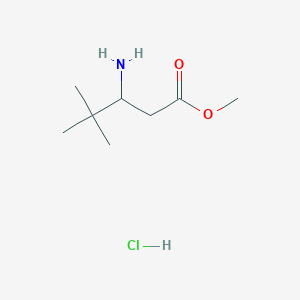

![[2-bromo-4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B2991762.png)
![Ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2991765.png)
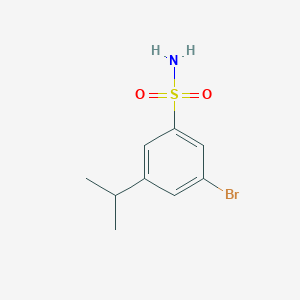
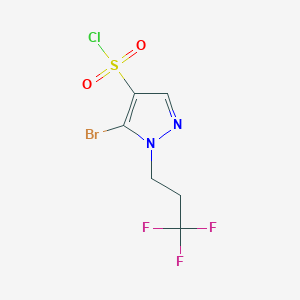
![1-(3-Fluorophenyl)-4-[(3-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2991768.png)